Trimethylsilylmethyl acetate

描述

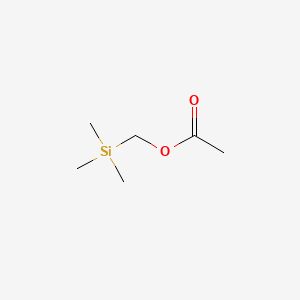

Trimethylsilylmethyl acetate: is an organosilicon compound with the molecular formula C6H14O2Si . It is a colorless to light yellow clear liquid that is used in various chemical synthesis processes. The compound consists of a trimethylsilyl group bonded to a methyl acetate group, making it a versatile reagent in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions:

Synthesis from Sodium Acetate and Chloromethyltrimethylsilane:

Industrial Production Methods:

- Industrial production of trimethylsilylmethyl acetate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions:

Oxidation: Trimethylsilylmethyl acetate can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: It can participate in substitution reactions where the trimethylsilyl group or the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions

Trimethylsilylmethyl acetate is often used as a reagent in organic synthesis. It can serve as a source of trimethylsilyl groups, which are important for protecting functional groups during chemical transformations. This property is particularly useful in multi-step synthesis where selective reactivity is required. For instance, it has been utilized in the synthesis of complex molecules through various coupling reactions and cycloadditions .

Asymmetric Synthesis

The compound has also been applied in asymmetric synthesis, where it plays a role in the formation of chiral centers. Studies have demonstrated its effectiveness in asymmetric trimethylenemethane cycloaddition reactions, allowing for the generation of enantiomerically enriched products . This application is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.

Polymer Chemistry

Synthesis of Ionic Polymers

In polymer chemistry, this compound is utilized to synthesize silicon-containing ionic polymers via free radical polymerization. These polymers exhibit unique properties such as enhanced thermal stability and ionic conductivity, making them suitable for applications in batteries and electrochemical devices . The incorporation of trimethylsilyl groups into polymer backbones can also improve solubility and processability.

Material Science

Silicon-Based Materials

this compound is important in the development of silicon-based materials. Its ability to introduce silicon into organic frameworks enhances the mechanical properties and thermal stability of materials. Research has shown that polymers derived from this compound can be used to create films and coatings with superior performance characteristics .

Surface Modification

The compound can also be employed for surface modification of various substrates, improving their hydrophobicity and durability. This application is particularly relevant in creating protective coatings for electronic components and other sensitive materials .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in an asymmetric cycloaddition reaction that produced a range of chiral products with high yields (up to 84%). The reaction conditions were optimized to ensure broad substrate tolerance, showcasing the compound's utility in generating complex chiral molecules efficiently .

Case Study 2: Ionic Polymers

Research on ionic polymers synthesized from this compound revealed that these materials exhibited significant ionic conductivity (up to 10^-3 S/cm) at room temperature. This conductivity is critical for applications in solid-state batteries, highlighting the compound's role in advancing energy storage technologies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for protecting groups and asymmetric synthesis | Enables selective reactivity |

| Polymer Chemistry | Synthesis of silicon-containing ionic polymers | Enhanced thermal stability and ionic conductivity |

| Material Science | Development of silicon-based materials | Improved mechanical properties |

| Surface Modification | Enhancing hydrophobicity and durability of surfaces | Protective coatings for electronics |

作用机制

Mechanism:

- The mechanism by which trimethylsilylmethyl acetate exerts its effects involves the formation of stable intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule.

Molecular Targets and Pathways:

- The molecular targets and pathways involved depend on the specific application. In organic synthesis, the compound targets functional groups such as hydroxyl or carboxyl groups, protecting them during subsequent reactions.

相似化合物的比较

- Trimethylsilyl acetate

- Trimethylsilyl chloride

- Trimethylsilyl trifluoromethanesulfonate

- Trimethylsilyl bromide

Comparison:

- Trimethylsilylmethyl acetate is unique due to its combination of a trimethylsilyl group and a methyl acetate group. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions. In contrast, compounds like trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate are primarily used as silylating agents without the additional reactivity provided by the acetate group .

生物活性

Trimethylsilylmethyl acetate (TMSMA) is an organosilicon compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a trimethylsilyl group attached to a methyl acetate backbone, which enhances its solubility and stability in various solvents. This structural configuration is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of TMSMA can be attributed to several mechanisms:

- Enzymatic Reactions : TMSMA has been shown to undergo enzymatic ammonolysis, which may lead to the formation of biologically active metabolites .

- Interaction with Biological Targets : Predictive modeling tools suggest that TMSMA may interact with various biological targets, potentially influencing pathways involved in inflammation and cancer progression.

In Vitro Studies

Recent studies have evaluated the pharmacological activity of TMSMA and related compounds. For instance, a study on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) revealed significant activity at low concentrations, indicating potential anti-inflammatory properties. The IC50 values for TMSMA derivatives were reported as follows:

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 15.59 | COX-2 |

| Diethylaminoacetate | 24.06 | COX-1 |

These findings suggest that TMSMA may serve as a lead compound for developing anti-inflammatory agents .

Case Studies

- Cancer Research : In a study focused on breast cancer cell lines, TMSMA demonstrated significant antiproliferative effects. The compound's ability to inhibit cell growth was attributed to its interference with cellular signaling pathways associated with cancer progression .

- Antimicrobial Activity : TMSMA has shown promising results in antimicrobial assays, where it inhibited the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

Safety and Toxicity

The safety profile of TMSMA is critical for its therapeutic applications. Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation to determine safe dosage levels for clinical use. Reports indicate that silyl compounds can yield silyl alcohols upon hydrolysis, which may have differing toxicological profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of TMSMA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethylaminoacetate | Contains diethylamino and acetate | Simple structure; used in various biological assays |

| Trimethylsiloxymethyl acetate | Trimethylsiloxane instead of silyl | Enhanced thermal stability; used in polymer science |

| Ethoxy(trimethylsilyl)methanol | Similar ethoxy and silyl groups | Alcohol functionality allows for different reactivity |

This comparison highlights how TMSMA's combination of functionalities may confer distinct chemical properties and biological activities compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for Trimethylsilylmethyl acetate in laboratory settings?

this compound is synthesized via silylation reactions using trimethylsilylmethyl triflate as a key reagent. For example, in the synthesis of 1-azaazulene N-ylides, 2-chloro-1-azaazulene reacts with trimethylsilylmethyl triflate in dichloromethane for 48 hours , yielding the product in 87% yield . The reaction requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the silylating agent.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Flow ¹H NMR : Used to observe reaction intermediates and dimerization kinetics. Parameters include flow rates (0.1–45 mL/min), pulse intervals (0.127–1.016 s), and multiple scans (701–9600) to capture transient species .

- GC-MS : After derivatization with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), this compound forms stable derivatives for sensitive detection .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does this compound function as a substrate in enzyme-catalyzed reactions?

this compound acts as a substrate for acetylcholinesterase (AChE), an enzyme critical in neurotransmitter hydrolysis. Kinetic studies show its turnover rate is comparable to natural substrates, with Km values (Michaelis constant) in the micromolar range. This property enables its use in probing enzyme active-site flexibility and inhibitor design .

Q. What is the role of this compound in synthesizing heterocyclic compounds?

It facilitates N-trimethylsilylmethylation in heterocyclic chemistry. For instance, 1-azaazulene derivatives are synthesized by reacting 2-chloro-1-azaazulene with trimethylsilylmethyl triflate, followed by desilylation. The silyl group enhances solubility in nonpolar solvents, enabling controlled cycloaddition reactions .

Q. How can researchers resolve contradictions in reaction yields when using this compound?

Yield discrepancies often arise from moisture sensitivity or incomplete silylation . Methodological optimizations include:

- Solvent screening : Replace dichloromethane with drier solvents like THF or toluene.

- Catalyst tuning : Use Lewis acids (e.g., BF₃·OEt₂) to accelerate silylation.

- Reaction monitoring : Employ in-situ FTIR or NMR to track intermediate formation .

Q. What strategies improve the stability of this compound in aqueous reaction systems?

- Protective groups : Introduce sterically hindered groups (e.g., tert-butyldimethylsilyl) to reduce hydrolysis.

- Co-solvents : Use mixed solvents (e.g., acetonitrile/water) to balance reactivity and stability.

- pH control : Maintain mildly acidic conditions (pH 4–6) to slow ester hydrolysis .

Q. Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of silyl groups in stabilizing transition states during cycloadditions .

- Biological applications : Explore its utility in designing enzyme-resistant prodrugs or lipid nanoparticles .

- Green chemistry : Develop water-compatible silylation protocols using ionic liquids or micellar catalysis .

属性

IUPAC Name |

trimethylsilylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMVBJSLYBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883905 | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-65-9 | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。